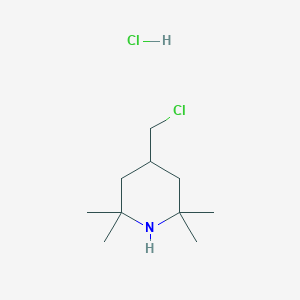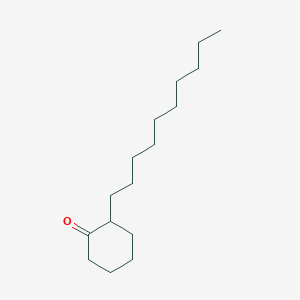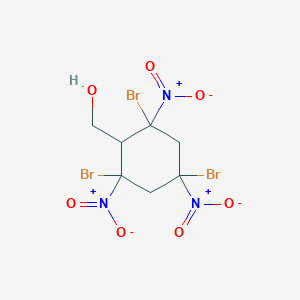
(1-Benzothiophen-2-yl)tri(propan-2-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzothiophen-2-yl)tri(propan-2-yl)stannane is an organotin compound with the molecular formula C18H28SSn. It is characterized by the presence of a benzothiophene ring bonded to a tin atom, which is further bonded to three isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane typically involves the reaction of 1-benzothiophene with tri(propan-2-yl)tin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
1-Benzothiophene+(i-Pr)3SnCl→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzothiophen-2-yl)tri(propan-2-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane is used as a precursor for the synthesis of other organotin compounds. It is also employed in studies of organometallic reactivity and catalysis.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of organotin-based drugs. Organotin compounds have been investigated for their antimicrobial, anticancer, and antifungal properties.
Industry
In industry, this compound can be used as a stabilizer for plastics and as a catalyst in various polymerization reactions. Its unique properties make it suitable for use in the production of high-performance materials.
Mecanismo De Acción
The mechanism by which (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. The benzothiophene ring also contributes to the compound’s overall reactivity by providing a conjugated system that can participate in electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Benzothiophen-2-yl)tri(methyl)stannane
- (1-Benzothiophen-2-yl)tri(ethyl)stannane
- (1-Benzothiophen-2-yl)tri(butyl)stannane
Uniqueness
Compared to its analogs, (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane exhibits unique steric and electronic properties due to the presence of the isopropyl groups. These groups can influence the compound’s reactivity and stability, making it distinct from other organotin compounds with different alkyl substituents.
Propiedades
Número CAS |
60981-55-7 |
|---|---|
Fórmula molecular |
C17H26SSn |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
1-benzothiophen-2-yl-tri(propan-2-yl)stannane |
InChI |
InChI=1S/C8H5S.3C3H7.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-2;/h1-5H;3*3H,1-2H3; |
Clave InChI |
MRWPYBKPSXQLIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Sn](C1=CC2=CC=CC=C2S1)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
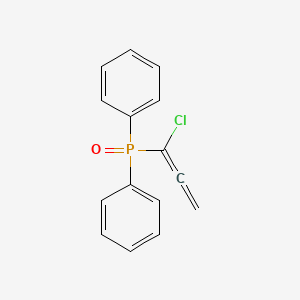
![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)
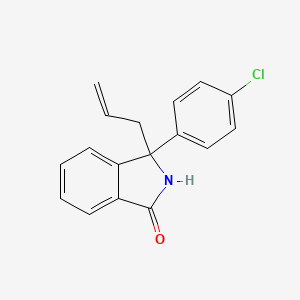

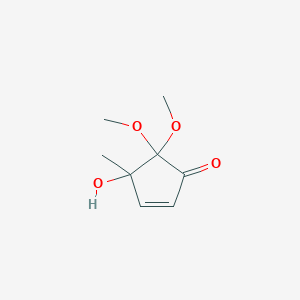
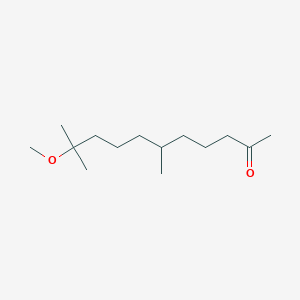
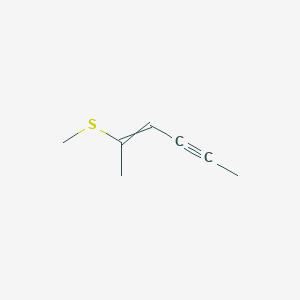
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
